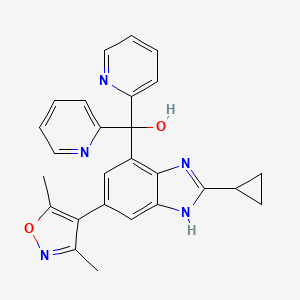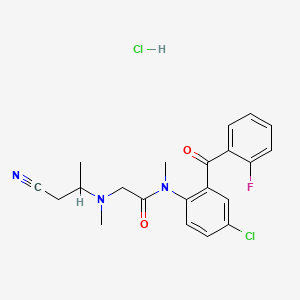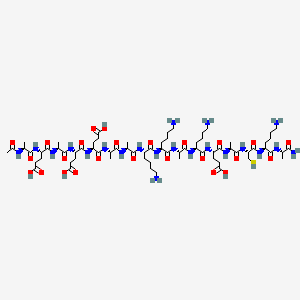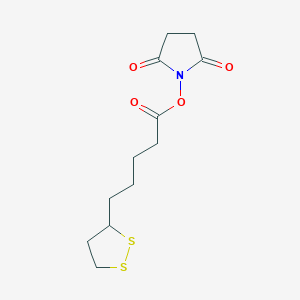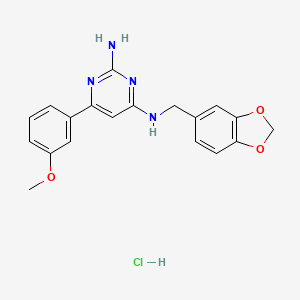
AMBMP hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMBMP hydrochloride, also known as BML 284 or CID 11210285, is a potent and selective activator of Wnt signaling . It is cell-permeable and does not inhibit GSK-3β . It has been used as a Wnt agonist . It is also known to inhibit tubulin polymerization, suppress TLR2/4/5-induced inflammatory response in human monocytes, inhibit cell proliferation, induce cell cycle arrest in MDA-MB-231 breast cancer cells, and decrease embryo to blastocyst development .
Molecular Structure Analysis
The empirical formula of AMBMP hydrochloride is C19H18N4O3 · HCl . Its molecular weight is 386.84 . The chemical name is N4 - (1,3-Benzodioxol-5-ylmethyl)-6- (3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride .Physical And Chemical Properties Analysis
AMBMP hydrochloride is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in a desiccated condition at 2-8°C .Wissenschaftliche Forschungsanwendungen
Stem Cell Therapy and Regenerative Medicine
Summary of Application
Wnt proteins play critical roles in embryonic development, stem cell proliferation, self-renewal, tissue regeneration, and remodeling in adults . Activation of Wnt/β-catenin signaling is a target of interest in stem cell therapy and regenerative medicine .
Methods of Application
High throughput screenings from chemical and biological libraries, combined with improved gene expression reporter assays of Wnt/β-catenin activation together with rational drug design, led to the development of Wnt activators .
Results or Outcomes
Wnt mimics, antibodies targeting Wnt inhibitors, glycogen-synthase-3β inhibitors, and indirubins and other natural product derivatives are emerging modalities to treat bone, neurodegenerative, eye, and metabolic disorders, as well as prevent ageing .
Muscular Dystrophy Treatment
Summary of Application
AMBMP hydrochloride has been identified as a compound that can reproduce the effect of exercise in muscle cells in mice . This suggests potential applications in treating limb girdle muscular dystrophy, a form of adolescent-onset muscular dystrophy .
Methods of Application
The compound was tested in mice with a genetic defect comparable to the one that causes limb girdle muscular dystrophy in people .
Results or Outcomes
The testing identified AMBMP hydrochloride as a compound that allowed mouse muscles to work and grow the way healthy muscle cells do .
Inflammatory Response Suppression
Summary of Application
AMBMP hydrochloride has been found to suppress TLR2/4/5-induced inflammatory response in human monocytes .
Methods of Application
The compound was applied to human monocytes in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in a suppressed inflammatory response .
Breast Cancer Treatment
Summary of Application
AMBMP hydrochloride has been found to inhibit cell proliferation and induce cell cycle arrest in MDA-MB-231 breast cancer cells .
Methods of Application
The compound was applied to MDA-MB-231 breast cancer cells in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in inhibited cell proliferation and induced cell cycle arrest .
Embryo Development
Summary of Application
AMBMP hydrochloride has been found to decrease embryo to blastocyst development .
Methods of Application
The compound was applied to embryos in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in decreased embryo to blastocyst development .
Tubulin Polymerization Inhibition
Summary of Application
AMBMP hydrochloride has been found to inhibit tubulin polymerization .
Methods of Application
The compound was applied in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in inhibited tubulin polymerization .
Cancer Therapies
Summary of Application
Wnt/β-catenin signaling has been broadly implicated in human cancers and experimental cancer models of animals . Aberrant activation of Wnt/β-catenin signaling is tightly linked with the increment of prevalence, advancement of malignant progression, development of poor prognostics, and even ascendence of the cancer-associated mortality .
Methods of Application
Many therapies targeting Wnt/β-catenin signaling in cancers have been developed .
Results or Outcomes
Efficient repression of this signaling might provide promising therapeutic choices in managing various types of cancers .
Treatment of Chronic Wounds
Summary of Application
Wnt/β-catenin signaling pathway plays a crucial role in wound healing, and its deregulation leads to the onset of chronic wounds .
Methods of Application
Current and prospective therapies for chronic wounds focus on strategies that target the Wnt/β-catenin signaling pathway .
Results or Outcomes
Targeting the Wnt/β-catenin signaling pathway has shown promise in healing diabetic ulcers .
Organoid Cultures
Summary of Application
Wnt agonists can serve as a Wnt surrogate in organoid culture media .
Methods of Application
These engineered Wnt proteins are used in research and therapeutic development .
Results or Outcomes
This technology provides easily expressed, engineered Wnt proteins for use in research and therapeutic development .
Senescence Inducer
Summary of Application
AMBMP hydrochloride has been identified as a senescence inducer . This suggests potential applications in aging research and the development of anti-aging therapies .
Methods of Application
The compound was tested in a laboratory setting .
Results or Outcomes
The application of AMBMP hydrochloride resulted in induced senescence .
Neurodegenerative Disorders
Summary of Application
Wnt/β-catenin signaling has been implicated in neurodegenerative disorders . Activation of this pathway could potentially be used to treat conditions such as Alzheimer’s disease and Parkinson’s disease .
Methods of Application
Therapies targeting Wnt/β-catenin signaling in neurodegenerative disorders have been developed .
Results or Outcomes
These therapies show promise, but further research is needed to fully understand their potential .
Eye Disorders
Summary of Application
Wnt/β-catenin signaling has been implicated in eye disorders . Activation of this pathway could potentially be used to treat conditions such as age-related macular degeneration and retinitis pigmentosa .
Methods of Application
Therapies targeting Wnt/β-catenin signaling in eye disorders have been developed .
Safety And Hazards
AMBMP hydrochloride is classified as an irritant, with hazard statements H315 - H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMBMP hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

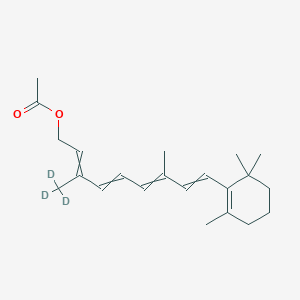
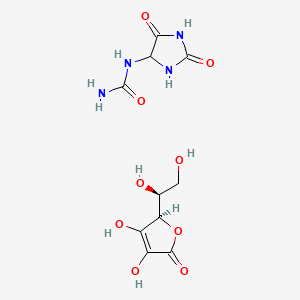
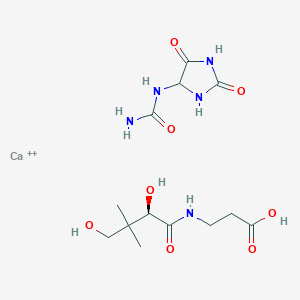
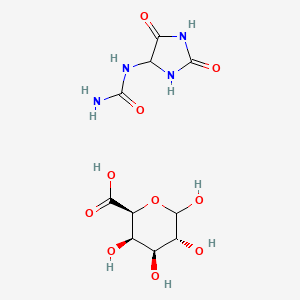
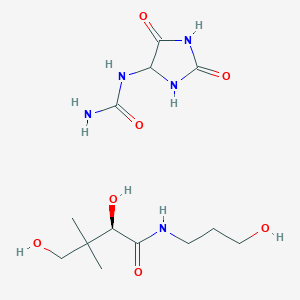
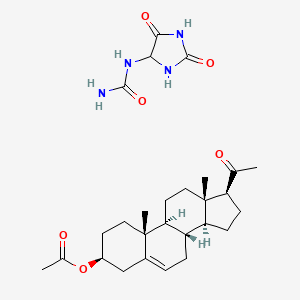
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
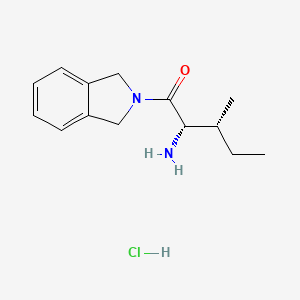
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
